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Compound of Interest

Compound Name: (2-Fluoro-6-iodophenyl)methanol

Cat. No.: B1465273 Get Quote

CAS Number: 911825-94-0

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (2-Fluoro-6-
iodophenyl)methanol, a key building block in modern organic synthesis, particularly within the

realms of pharmaceutical and materials science research. This document is intended for

researchers, scientists, and drug development professionals, offering in-depth information on

its synthesis, properties, applications, and handling.

Introduction and Significance
(2-Fluoro-6-iodophenyl)methanol, also known as 2-Fluoro-6-iodobenzyl alcohol, is a

halogenated aromatic alcohol. Its structure, featuring both a fluorine and an iodine substituent

ortho to a hydroxymethyl group, makes it a versatile intermediate for a variety of chemical

transformations. The presence of the iodine atom allows for facile participation in cross-

coupling reactions, while the fluorine atom can impart unique electronic properties and

metabolic stability to target molecules. This strategic combination of functional groups has led

to its increasing use in the synthesis of complex organic molecules, including active

pharmaceutical ingredients (APIs).

Physicochemical Properties
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A summary of the key physicochemical properties of (2-Fluoro-6-iodophenyl)methanol is
presented in the table below.

Property Value Reference(s)

CAS Number 911825-94-0 [1][2]

Molecular Formula C₇H₆FIO [1][2]

Molecular Weight 252.02 g/mol [2]

Appearance Solid [1]

Synonyms 2-Fluoro-6-iodobenzyl alcohol [3]

Synthesis of (2-Fluoro-6-iodophenyl)methanol
The synthesis of (2-Fluoro-6-iodophenyl)methanol typically involves the reduction of the

corresponding aldehyde, 2-fluoro-6-iodobenzaldehyde. This transformation can be achieved

using a variety of reducing agents. A general, reliable method is outlined below.

Experimental Protocol: Reduction of 2-Fluoro-6-
iodobenzaldehyde
Causality of Experimental Choices:

Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and

high selectivity for aldehydes and ketones over other functional groups. It is also relatively

inexpensive and easy to handle compared to more powerful reducing agents like lithium

aluminum hydride (LAH).

Methanol is chosen as the solvent because it readily dissolves the aldehyde starting material

and is compatible with sodium borohydride. The protic nature of methanol also aids in the

quenching of the intermediate borate ester.

The reaction is performed at 0°C to room temperature to control the exothermic nature of the

reduction and minimize potential side reactions.

Step-by-Step Methodology:
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Reaction Setup: A round-bottom flask is charged with 2-fluoro-6-iodobenzaldehyde (1.0 eq)

and methanol. The flask is equipped with a magnetic stir bar and placed in an ice bath to

cool the solution to 0°C.

Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred

solution over a period of 15-20 minutes, ensuring the temperature remains below 10°C.

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer

Chromatography (TLC) until the starting material is consumed.

Workup: The reaction is quenched by the slow addition of water. The methanol is removed

under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 50

mL). The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and filtered.

Purification: The solvent is evaporated under reduced pressure to yield the crude product.

The crude (2-Fluoro-6-iodophenyl)methanol can be purified by column chromatography on

silica gel using a mixture of hexane and ethyl acetate as the eluent.

Start: 2-Fluoro-6-iodobenzaldehyde Dissolve in Methanol
Cool to 0°C Portion-wise addition of NaBH₄ Monitor by TLC Quench with Water Extract with Ethyl Acetate Purify by Column Chromatography Product: (2-Fluoro-6-iodophenyl)methanol

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Fluoro-6-iodophenyl)methanol.

Applications in Organic Synthesis and Drug
Discovery
The primary utility of (2-Fluoro-6-iodophenyl)methanol lies in its role as a versatile building

block for the synthesis of more complex molecules, particularly through palladium-catalyzed

cross-coupling reactions.
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The carbon-iodine bond in (2-Fluoro-6-iodophenyl)methanol is highly susceptible to oxidative

addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura coupling

reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the

aryl iodide with an organoboron species. The hydroxymethyl group can be protected prior to

the coupling reaction if necessary and deprotected in a subsequent step.

(2-Fluoro-6-iodophenyl)methanol

Pd Catalyst & Base

Aryl/Alkyl Boronic Acid
(R-B(OH)₂)

Coupled Product

Click to download full resolution via product page

Caption: Generalized Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery:

The ability to introduce diverse aryl or alkyl groups at the 6-position of the phenyl ring through

Suzuki-Miyaura coupling is of significant interest in medicinal chemistry. This allows for the

systematic exploration of the structure-activity relationship (SAR) of a lead compound by

modifying this region of the molecule. The fluorine atom at the 2-position can enhance binding

affinity to target proteins through favorable electrostatic interactions and can block metabolic

pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Spectroscopic Characterization
The structure of (2-Fluoro-6-iodophenyl)methanol can be unequivocally confirmed by a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy.

Expected ¹H NMR Spectral Data:
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Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the

aromatic region (typically δ 6.8-7.5 ppm). The coupling patterns will be influenced by both the

fluorine and iodine substituents.

Methylene Protons: The protons of the -CH₂OH group will appear as a singlet or a doublet (if

coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of

which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data:

Aromatic Carbons: The carbon atoms of the phenyl ring will show distinct resonances in the

aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom will exhibit

a large one-bond carbon-fluorine coupling constant (¹JCF).

Methylene Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region (δ 60-

70 ppm).

Safety and Handling
(2-Fluoro-6-iodophenyl)methanol should be handled with appropriate safety precautions in a

well-ventilated fume hood.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-

date safety information.
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(2-Fluoro-6-iodophenyl)methanol is a valuable and versatile building block in organic

synthesis. Its unique substitution pattern provides a handle for selective chemical

modifications, making it a key intermediate in the development of novel pharmaceuticals and

functional materials. A thorough understanding of its properties, synthesis, and reactivity is

essential for its effective utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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